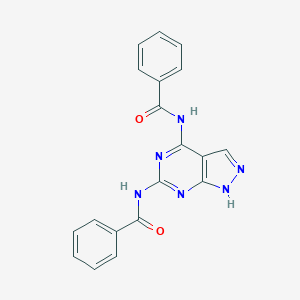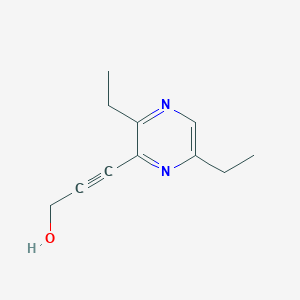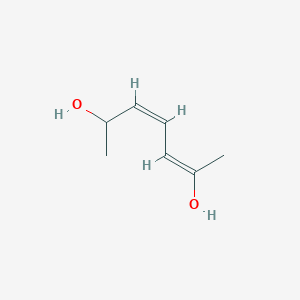
(2E,4Z)-Hepta-2,4-diene-2,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,4Z)-Hepta-2,4-diene-2,6-diol, also known as HDO, is a naturally occurring compound found in various plants, including coffee, tea, and cocoa. HDO has been extensively studied due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Mecanismo De Acción
The exact mechanism of action of (2E,4Z)-Hepta-2,4-diene-2,6-diol is not fully understood, but it is believed to work through various pathways, including the inhibition of pro-inflammatory cytokines and the activation of AMP-activated protein kinase (AMPK). (2E,4Z)-Hepta-2,4-diene-2,6-diol may also work by modulating the expression of various genes involved in inflammation and cancer.
Efectos Bioquímicos Y Fisiológicos
(2E,4Z)-Hepta-2,4-diene-2,6-diol has been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammatory cytokines such as TNF-alpha and IL-6, the activation of AMPK, and the modulation of gene expression involved in inflammation and cancer. (2E,4Z)-Hepta-2,4-diene-2,6-diol has also been shown to improve glucose metabolism and insulin sensitivity, which may be beneficial in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2E,4Z)-Hepta-2,4-diene-2,6-diol in lab experiments is its natural origin, which may make it a safer alternative to synthetic compounds. Additionally, (2E,4Z)-Hepta-2,4-diene-2,6-diol has been extensively studied, and its potential therapeutic properties have been well-documented. However, one limitation of using (2E,4Z)-Hepta-2,4-diene-2,6-diol in lab experiments is its availability, as it may be difficult to obtain in large quantities.
Direcciones Futuras
There are several potential future directions for research on (2E,4Z)-Hepta-2,4-diene-2,6-diol. One area of interest is the development of (2E,4Z)-Hepta-2,4-diene-2,6-diol-based therapies for inflammatory diseases such as arthritis and asthma. Additionally, research may focus on the potential use of (2E,4Z)-Hepta-2,4-diene-2,6-diol as a chemopreventive agent for cancer. Further studies may also investigate the potential use of (2E,4Z)-Hepta-2,4-diene-2,6-diol in the treatment of diabetes and other metabolic disorders.
Métodos De Síntesis
(2E,4Z)-Hepta-2,4-diene-2,6-diol can be synthesized through a variety of methods, including chemical synthesis and microbial fermentation. One common method is the chemical synthesis of (2E,4Z)-Hepta-2,4-diene-2,6-diol from 2,5-dimethyl-2,4-hexadiene-1,6-diol, which involves several steps, including oxidation and dehydration reactions.
Aplicaciones Científicas De Investigación
(2E,4Z)-Hepta-2,4-diene-2,6-diol has been studied extensively for its potential therapeutic properties. Research has shown that (2E,4Z)-Hepta-2,4-diene-2,6-diol has anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis and asthma. (2E,4Z)-Hepta-2,4-diene-2,6-diol has also been shown to have anti-cancer properties, with studies suggesting that it may inhibit the growth and proliferation of cancer cells. Additionally, (2E,4Z)-Hepta-2,4-diene-2,6-diol has been shown to have anti-diabetic effects, with studies suggesting that it may improve glucose metabolism and insulin sensitivity.
Propiedades
Número CAS |
102605-90-3 |
|---|---|
Nombre del producto |
(2E,4Z)-Hepta-2,4-diene-2,6-diol |
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
(2E,4Z)-hepta-2,4-diene-2,6-diol |
InChI |
InChI=1S/C7H12O2/c1-6(8)4-3-5-7(2)9/h3-6,8-9H,1-2H3/b4-3-,7-5+ |
Clave InChI |
RGHYWMFALZHNSF-QVXLNCAUSA-N |
SMILES isomérico |
CC(/C=C\C=C(/C)\O)O |
SMILES |
CC(C=CC=C(C)O)O |
SMILES canónico |
CC(C=CC=C(C)O)O |
Sinónimos |
2,4-Heptadiene-2,6-diol, (E,Z)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



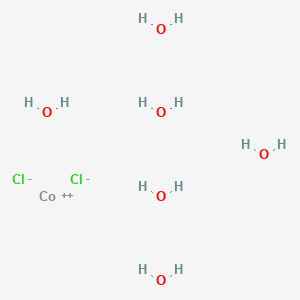
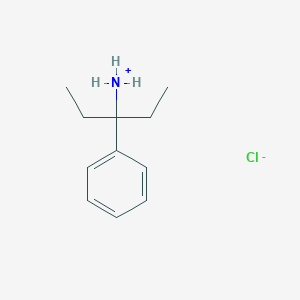
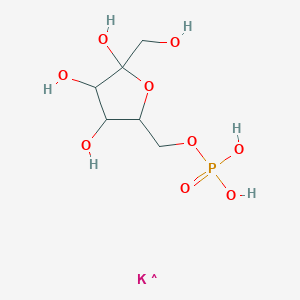
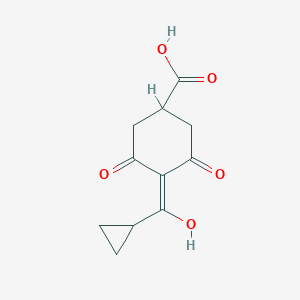


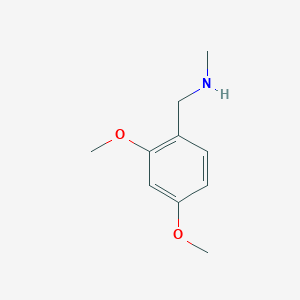
![Azane;[(2R)-3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12973.png)
![[1,3]Thiazolo[3,2-a]benzimidazol-6-ol](/img/structure/B12975.png)
![Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate](/img/structure/B12976.png)
